
(R)-1-Chloro-3,3-dimethylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Chloro-3,3-dimethylbutan-2-ol is an organic compound with the molecular formula C6H13ClO It is a chiral molecule, meaning it has a non-superimposable mirror image
準備方法
Synthetic Routes and Reaction Conditions
®-1-Chloro-3,3-dimethylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of ®-3,3-dimethylbutan-2-ol with thionyl chloride (SOCl2) under anhydrous conditions. The reaction proceeds via the formation of an intermediate chlorosulfite ester, which then decomposes to yield the desired product.
Another method involves the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. These reactions typically require the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) generated during the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-1-Chloro-3,3-dimethylbutan-2-ol may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can help achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
®-1-Chloro-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), leading to the formation of ®-3,3-dimethylbutan-2-ol.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone, ®-3,3-dimethylbutan-2-one, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form ®-3,3-dimethylbutane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: ®-3,3-dimethylbutan-2-ol.
Oxidation: ®-3,3-dimethylbutan-2-one.
Reduction: ®-3,3-dimethylbutane.
科学的研究の応用
®-1-Chloro-3,3-dimethylbutan-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the synthesis of chiral drugs, where its stereochemistry is crucial for the biological activity of the final product.
Biological Studies: It can be used as a probe to study enzyme-catalyzed reactions involving chiral alcohols and chlorinated compounds.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-1-Chloro-3,3-dimethylbutan-2-ol depends on its specific application. In organic synthesis, the compound acts as a building block, participating in various chemical reactions to form more complex molecules. Its reactivity is primarily due to the presence of the chlorine atom and the hydroxyl group, which can undergo substitution, oxidation, and reduction reactions.
In biological systems, the compound’s mechanism of action may involve interactions with enzymes or other proteins, where its chiral nature plays a significant role in determining its binding affinity and activity.
類似化合物との比較
Similar Compounds
(S)-1-Chloro-3,3-dimethylbutan-2-ol: The enantiomer of ®-1-Chloro-3,3-dimethylbutan-2-ol, with similar chemical properties but different biological activity due to its opposite stereochemistry.
3-Chloro-3-methylbutan-2-ol: A structurally similar compound with one less methyl group, leading to different reactivity and applications.
1-Chloro-2-propanol: A simpler chlorinated alcohol with different physical and chemical properties.
Uniqueness
®-1-Chloro-3,3-dimethylbutan-2-ol is unique due to its specific stereochemistry, which makes it valuable in the synthesis of chiral compounds. Its combination of a chlorine atom and a hydroxyl group also provides versatility in various chemical reactions, making it a useful intermediate in organic synthesis.
特性
分子式 |
C6H13ClO |
|---|---|
分子量 |
136.62 g/mol |
IUPAC名 |
(2R)-1-chloro-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H13ClO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3/t5-/m0/s1 |
InChIキー |
RAZKFVKCTUWXHO-YFKPBYRVSA-N |
異性体SMILES |
CC(C)(C)[C@H](CCl)O |
正規SMILES |
CC(C)(C)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


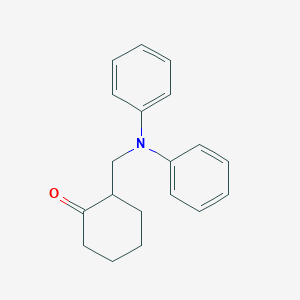
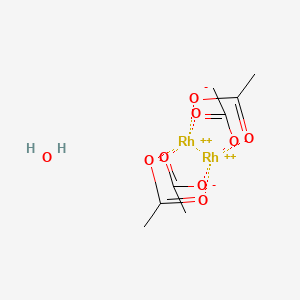
![Tert-butyl 4-[1,2-bis(benzotriazol-1-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B13146195.png)
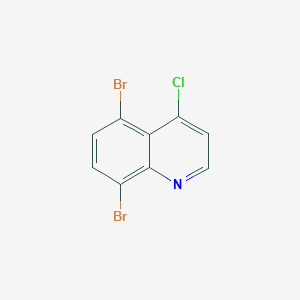
![2-[(1-Methylpiperidin-4-yl)amino]acetamide](/img/structure/B13146201.png)

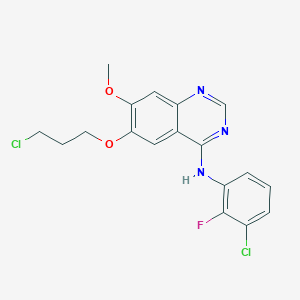
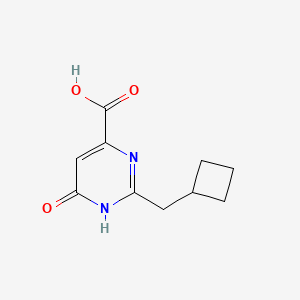
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
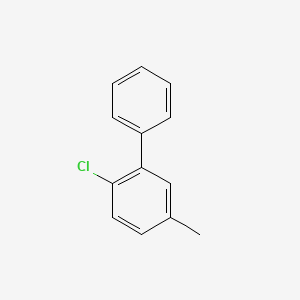
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)
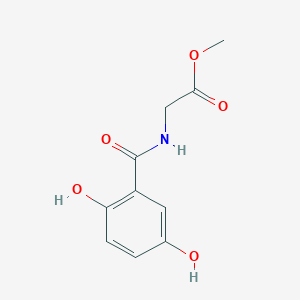

![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
